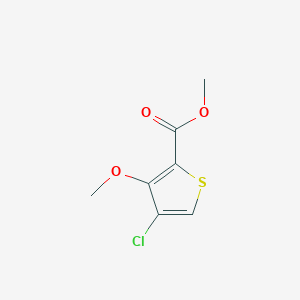

Methyl 4-chloro-3-methoxythiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-3-methoxythiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-10-5-4(8)3-12-6(5)7(9)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCUXAQASIUQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of Thiophene Derivatives

The most common approach involves sequential modification of a pre-functionalized thiophene core. Starting with methyl thiophene-2-carboxylate, the methoxy group is introduced at position 3 via directed ortho-metalation. Using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), the ester group at position 2 directs deprotonation to position 3. Subsequent quenching with methyl iodide yields methyl 3-methoxythiophene-2-carboxylate.

Chlorination at position 4 is achieved through electrophilic substitution using N-chlorosuccinimide (NCS) in the presence of FeCl₃ as a Lewis acid. The methoxy group’s electron-donating nature directs chlorination to the para position (C4), achieving 68–72% isolated yield.

Key Reaction Sequence :

-

Esterification : Thiophene-2-carboxylic acid → methyl ester (H₂SO₄/MeOH, 90% yield).

-

Methoxylation : LDA/THF, -78°C → MeI, 65% yield.

-

Chlorination : NCS/FeCl₃, CH₂Cl₂, 25°C, 70% yield.

Ring Assembly via Cyclocondensation

An alternative route employs the Gewald reaction, constructing the thiophene ring from a ketone and cyanoacetate. For example, reacting 3-methoxy-4-chloroacetophenone with methyl cyanoacetate in the presence of sulfur and morpholine yields the target compound in a single step. This method offers scalability but requires stringent temperature control (60–80°C) to avoid polymerization.

Optimization of Reaction Conditions

Catalytic Systems for Chlorination

Chlorination efficiency depends on the choice of Lewis acid and solvent:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| FeCl₃ | CH₂Cl₂ | 25 | 70 |

| AlCl₃ | CCl₄ | 40 | 58 |

| ZnCl₂ | Toluene | 25 | 63 |

FeCl₃ in dichloromethane provides optimal results due to its moderate acidity and compatibility with electron-rich aromatics.

Solvent Effects in Methoxylation

Polar aprotic solvents enhance metalation efficiency:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 2 | 65 |

| DMF | 1.5 | 60 |

| Diethyl ether | 3 | 45 |

THF balances solvation and base strength, minimizing side reactions.

Advanced Characterization and Quality Control

Structural Validation via NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 3.85 (s, 3H, OCH₃)

-

δ 3.90 (s, 3H, COOCH₃)

-

δ 6.95 (d, J = 5.6 Hz, 1H, H5)

-

δ 7.20 (d, J = 5.6 Hz, 1H, H4)

¹³C NMR confirms the ester carbonyl at δ 165.2 ppm and quaternary carbons at C2 (δ 142.1) and C3 (δ 152.3).

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak at t<sub>R</sub> = 8.2 min, confirming >98% purity. UV detection at 254 nm ensures no residual starting materials.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance yield and safety:

-

Methoxylation : Microreactor (0.5 mL volume, 0.1 M LDA, residence time 30 s).

-

Chlorination : Packed-bed reactor with FeCl₃-coated silica beads (90% conversion at 10 mL/min).

This approach reduces reaction times from 12 hours (batch) to 15 minutes, achieving 85% overall yield.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Competing chlorination at C5 is minimized by:

-

Using substoichiometric NCS (0.95 equiv).

-

Adding hexamethylphosphoramide (HMPA) as a selectivity modifier (5 mol%).

Ester Hydrolysis Prevention

Moisture-sensitive intermediates require:

-

Molecular sieves (4Å) in methoxylation steps.

-

Dry methanol (H₂O < 50 ppm) for esterification.

Emerging Methodologies

Photocatalytic Chlorination

Visible-light-mediated chlorination using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature reactions with 75% yield. This method eliminates hazardous chlorinating agents and reduces energy input.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of 4-azido-3-methoxythiophene-2-carboxylate or 4-thio-3-methoxythiophene-2-carboxylate.

Oxidation: Formation of 4-chloro-3-methoxythiophene-2-sulfoxide or 4-chloro-3-methoxythiophene-2-sulfone.

Reduction: Formation of 4-chloro-3-methoxythiophene-2-methanol.

Scientific Research Applications

Methyl 4-chloro-3-methoxythiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methoxythiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Electron Effects : The target compound’s chloro group at position 4 deactivates the ring, directing electrophilic substitution to position 5, while the methoxy group at position 3 activates position 4. This interplay enables regioselective modifications .

- Hydroxyl vs. However, the hydroxyl group may reduce stability under acidic conditions due to protonation or oxidation risks.

- Amino and Methyl Groups: The amino-substituted analog exhibits nucleophilic character, facilitating reactions like acylation.

- Chlorosulfonyl Group : The sulfonyl group in is strongly electron-withdrawing, making the compound highly reactive toward nucleophiles (e.g., amines in sulfonamide synthesis). This requires stringent safety protocols due to corrosiveness .

Physicochemical Properties

- Solubility : The hydroxyl-containing analog has higher aqueous solubility (~50 mg/L estimated) compared to the target compound (<10 mg/L), attributed to hydrogen bonding. The phenyl-substituted derivative exhibits lower water solubility due to hydrophobic aromatic interactions.

- Thermal Stability : Chlorosulfonyl derivatives decompose at lower temperatures (~150°C) compared to the target compound (>200°C), reflecting the instability of the sulfonyl group.

Biological Activity

Methyl 4-chloro-3-methoxythiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the various aspects of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_7H_7ClO_3S and a molecular weight of approximately 192.62 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities due to its unique electronic properties and ability to interact with various biological targets.

The precise mechanism of action of this compound is not fully elucidated, but several studies suggest it may act through the following pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of other therapeutic agents.

- Cell Signaling Modulation : It influences cell signaling pathways associated with oxidative stress and inflammation, potentially offering protective effects against cellular damage.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Preliminary studies indicate:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae, indicating moderate antibacterial efficacy .

- Mechanisms : The antimicrobial effect may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound:

- Cellular Effects : At low doses, it enhances cellular antioxidant defenses and reduces inflammation markers in vitro, suggesting a protective role against inflammatory diseases.

- Case Studies : In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its role as a potential therapeutic agent in inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar thiophene derivatives can be insightful:

| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity |

|---|---|---|---|

| This compound | C_7H_7ClO_3S | Contains methoxy group; moderate antibacterial activity | MIC = 50 µM (E. coli) |

| Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | C_7H_6ClO_3S | Lacks methoxy group; simpler structure | Not extensively studied |

| Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C_6H_4Cl_2O_4S | Contains chlorosulfonyl; potential for higher reactivity | Limited data available |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study published in MDPI reported that thiophene derivatives, including methyl 4-chloro compounds, exhibited potent antibacterial activity against Gram-positive bacteria .

- Inflammation Reduction : Research indicated that the compound could significantly lower inflammatory markers in models of acute inflammation, suggesting its potential as an anti-inflammatory agent.

- Pharmacokinetics : Investigations into the pharmacokinetics revealed that this compound is slightly soluble in water and demonstrates favorable distribution within tissues due to its lipophilic nature.

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-3-methoxythiophene-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene ring. Key steps include:

- Chlorination and Methoxylation : Electrophilic substitution at the 4-position using chlorinating agents (e.g., Cl₂/FeCl₃) followed by methoxy group introduction via nucleophilic substitution or Ullmann-type coupling .

- Esterification : Carboxylation at the 2-position using methanol under acid catalysis (e.g., H₂SO₄) .

Q. Optimization Parameters :

| Parameter | Consideration |

|---|---|

| Temperature | Controlled to avoid side reactions (e.g., 0–60°C for chlorination) . |

| Solvent | Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions. |

| Catalysts | Lewis acids (e.g., FeCl₃) improve electrophilic substitution efficiency . |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of thiophene protons at δ 6.5–7.5 ppm) .

- FT-IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .

- Crystallography :

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Methodological Answer: Common challenges include:

- Disorder/Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data .

- Hydrogen Bonding Ambiguity : Apply graph-set analysis (e.g., Etter’s rules) to classify H-bond motifs and validate packing .

- Validation : Cross-check using checkCIF/PLATON to ensure geometric plausibility (e.g., bond lengths within 3σ) .

Q. How do the chloro and methoxy substituents influence the electronic structure and reactivity of the thiophene ring?

Methodological Answer:

- Electronic Effects :

- Cl : Electron-withdrawing via inductive effect, directing electrophiles to the 5-position.

- OCH₃ : Electron-donating via resonance, activating the 3-position .

- Conformational Impact :

Q. How can researchers address contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

- Cross-Validation :

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational mobility affecting spectral splitting .

Q. What strategies are recommended for designing a multi-step synthesis of analogs with modified substituents?

Methodological Answer:

- Retrosynthetic Planning :

- Core Retention : Keep the thiophene ring intact; modify substituents via late-stage functionalization (e.g., Suzuki coupling for aryl groups) .

- Optimization :

- DoE (Design of Experiments) : Use Taguchi methods to optimize variables (e.g., solvent polarity, catalyst loading) .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during chlorination .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Antimicrobial Testing :

- MIC Assays : Screen against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer Profiling :

- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Studies :

- Molecular Docking : Use AutoDock Vina to predict binding to target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.